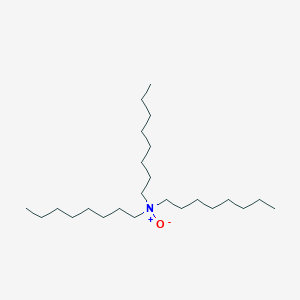

Trioctylamine N-oxide

Description

Properties

IUPAC Name |

N,N-dioctyloctan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51NO/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQLPCAMAXPPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Trioctylamine N Oxide

Advanced N-Oxidation Processes of Trioctylamine (B72094)

The conversion of trioctylamine to its corresponding N-oxide is achieved through N-oxidation, a fundamental transformation of tertiary amines. This process involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. Both catalytic and non-catalytic systems have been developed to facilitate this reaction efficiently.

Catalytic Oxidation Systems for Tertiary Amines

Catalytic systems offer the advantage of milder reaction conditions, higher selectivity, and improved efficiency, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen.

Bridging hydroxo complexes of Platinum(II) have been demonstrated as effective catalysts for the N-oxidation of tertiary amines using hydrogen peroxide as the oxidant. researchgate.netresearchgate.net These reactions proceed under mild conditions, typically at room temperature, and show good to excellent yields, particularly for electron-rich tertiary amines. researchgate.netresearchgate.net The catalytic activity is influenced by the nature of the diphosphine ligand attached to the platinum center. researchgate.net While specific data for trioctylamine is not detailed, the oxidation of triethylamine (B128534) serves as a representative example of this catalytic system's efficacy. researchgate.netresearchgate.net

Table 1: Pt(II)-Catalyzed Oxidation of Triethylamine with H₂O₂ Experimental Conditions: [Substrate] = 2.0 mmol, [H₂O₂] = 2.0 mmol, Methylene Chloride (DCM, 2.0 mL), Room Temperature. researchgate.net

| Catalyst (Pt(II) Complex) | Time (h) | Conversion (%) |

| Complex 1a | 24 | 28 |

| Complex 1b | 24 | 55 |

| Complex 1c | 24 | 83 |

The proposed mechanism involves the coordination of the tertiary amine to the platinum center, followed by an intramolecular oxidation step. researchgate.net

A highly efficient and reusable catalytic system for the N-oxidation of tertiary amines has been developed using ultrafine ruthenium oxide nanoparticles (RuO₂NPs) anchored on graphene nanoplatelets (GNPs). rsc.org This heterogeneous catalyst facilitates the oxidation of a wide range of aliphatic, alicyclic, and aromatic tertiary amines with excellent yields using m-chloroperoxybenzoic acid (mCPBA) as the oxidant. rsc.org The catalyst, with an average nanoparticle diameter of 1.3 nm and a low Ru loading of 2.68 wt%, demonstrates high activity. rsc.org The GNPs–RuO₂NPs catalyst is physically and chemically stable and can be recovered and reused for up to five cycles without a significant loss in activity. rsc.org

Table 2: N-Oxidation of Triethylamine using GNPs–RuO₂NPs Catalyst Reaction Conditions: Triethylamine (1 mmol), mCPBA (1.2 mmol), Acetonitrile (3 mL), 0.13 mol% Ru catalyst, Room Temperature, 30 min. rsc.org

| Parameter | Result |

| Conversion (%) | 100 |

| Selectivity (%) | >99 |

| Yield (%) | >99 |

Non-Catalytic Oxidant Systems and Reaction Conditions

The direct oxidation of tertiary amines is a widely utilized method for synthesizing N-oxides. liverpool.ac.uk This approach employs strong oxidizing agents under specific reaction conditions.

Commonly used oxidants include:

Hydrogen Peroxide (H₂O₂): Often used in aqueous solutions, sometimes in the presence of an organic acid like acetic acid. The reaction is typically conducted by heating a mixture of the tertiary amine, a polar solvent such as an alcohol, the acid, and aqueous H₂O₂. google.com The process can yield solid tertiary amine oxides upon removal of the solvent and water. google.com

Peroxy Acids (e.g., m-chloroperoxybenzoic acid, mCPBA): These are highly effective reagents for the N-oxidation of amines and are often used in chlorinated solvents like dichloromethane (B109758) at or below room temperature. asianpubs.org

Other Oxidants: More specialized reagents such as Caro's acid, ozone, and 2-sulfonyloxaziridines have also been employed for this transformation. liverpool.ac.ukasianpubs.org

A general procedure involves dissolving the tertiary amine in a suitable solvent and adding the oxidant portion-wise while controlling the temperature, which is often kept low initially to manage the exothermic reaction. asianpubs.org

Strategies for Diastereoselective Synthesis of Chiral Amine N-Oxides

When a tertiary amine possesses a stereogenic center, its N-oxidation can lead to the formation of diastereomeric N-oxides. Strategies have been developed to control this stereochemical outcome. Since the nitrogen atom in an N-oxide is a stereocenter (if the three substituents are different), the oxidation of a chiral amine containing a pre-existing stereocenter can be diastereoselective. liverpool.ac.uk

One successful strategy involves the use of substrate control, where a functional group within the chiral amine directs the oxidant to one face of the nitrogen atom. For example, the oxidation of secondary amides derived from N-benzyl proline proceeds with complete diastereoselectivity. researchgate.net This high level of control is attributed to an intramolecular hydrogen bond between the amide proton and the incoming oxidant, guiding the oxidation to a specific face of the amine. liverpool.ac.uk Another approach involves the diastereoselective intermolecular reverse-Cope cycloaddition reaction between chiral hydroxylamines and activated acetylenes to produce chiral enamine N-oxides. nih.gov

Mechanistic Studies of Trioctylamine N-oxide Degradation

Amine oxides, including this compound, can undergo degradation through various chemical pathways, primarily thermal or oxidative processes.

The primary thermal degradation mechanism for tertiary amine N-oxides is the Cope elimination reaction. wikipedia.orgatamanchemicals.com This is a pyrolytic, syn-elimination process that occurs when the N-oxide is heated, typically to temperatures between 150–200 °C. wikipedia.org The reaction involves an intramolecular E2 mechanism where the N-oxide function acts as a strong base. The oxygen atom abstracts a proton from a beta-carbon, leading to the formation of an alkene and a hydroxylamine. wikipedia.org For this compound, this would result in the formation of 1-octene (B94956) and N,N-dioctylhydroxylamine.

In addition to thermal decomposition, the stability of trioctylamine can be compromised in strongly oxidizing environments. Studies on the degradation of tri-n-octylamine in acidic aqueous solutions containing strong oxidants like vanadium(V) have shown that the extractant undergoes chemical degradation. researchgate.net The kinetics of this degradation are influenced by other components in the solvent mixture, such as alcoholic phase modifiers. researchgate.net The degradation of the amine itself implies that the corresponding N-oxide, being an oxidized form, would also be susceptible to further reactions or decomposition under harsh oxidative conditions. The general oxidative degradation of amines is believed to proceed through radical mechanisms, which can be initiated by the abstraction of a hydrogen atom or an electron from the amine or its derivatives. ntnu.no

Oxidative Degradation Pathways (e.g., Chromium(VI)-Induced Processes)

Once formed, the this compound can undergo further degradation. One proposed pathway involves the formation of a 5-membered ring intermediate. This intermediate subsequently generates a protonated dialkylhydroxylamine. The process culminates in the cleavage of the N-O bond, which can occur through a nucleophilic attack on the hydroxyl group, leading to the breakdown of the amine oxide structure.

Identification and Characterization of Degradation Products

The chemical degradation of extraction solvents containing tri-n-octylamine in the presence of Cr(VI) has been investigated, leading to the identification of several key degradation products. These products are formed following the initial oxidation of tri-n-octylamine to its N-oxide and subsequent decomposition reactions. Gas chromatography-mass spectrometry (GC-MS) analyses have been instrumental in identifying these compounds.

The primary degradation products identified include:

Di-n-octylamine : This secondary amine is a significant degradation product resulting from the breakdown of the trioctylamine structure.

N,N,N-octen-1-yl-dioctylamine : An unsaturated amine formed during the degradation process.

Other unidentified compounds, which may possess a double bond and a carboxylic acid function, have also been detected.

In solvent mixtures that also contain modifiers like 1-tridecanol, additional degradation products such as 1-tridecanal are observed due to the oxidation of the alcohol.

Table 1: Major Identified Degradation Products of Trioctylamine in the Presence of Chromium(VI)

| Degradation Product | Chemical Class | Method of Identification |

| Di-n-octylamine | Secondary Amine | GC-MS |

| N,N,N-octen-1-yl-dioctylamine | Unsaturated Tertiary Amine | GC-MS |

| 1-Tridecanal | Aldehyde | GC-MS |

Kinetic Analysis of this compound Decomposition

The kinetics of the degradation of tri-n-octylamine, a process that proceeds via the formation of this compound, are significantly influenced by the concentrations of several key reactants in the system. Studies have shown that the rate of degradation is dependent on the initial concentrations of tri-n-octylamine, Chromium(VI), and sulfuric acid.

Key kinetic findings include:

An increase in the concentration of tri-n-octylamine in the organic phase leads to a decrease in the degradation rate.

Conversely, an increase in the concentration of sulfuric acid in the aqueous phase results in a substantial increase in the degradation rate.

The concentration of Cr(VI) also plays a crucial role in the kinetics of the degradation process.

The primary oxidizing species responsible for the degradation are considered to be HCrO₄⁻ and Cr₂O₇²⁻. The degradation mechanisms are largely explained by the action of these chromium species on the organic compounds.

Derived and Related Amine N-Oxide Syntheses

The synthesis of amine N-oxides is a fundamental transformation in organic chemistry, yielding compounds with diverse applications. General methods for the oxidation of tertiary amines to their corresponding N-oxides often utilize reagents like hydrogen peroxide or peroxycarboxylic acids. libretexts.org These established methods provide a framework for understanding the synthesis of more complex and specialized amine N-oxides.

Synthesis of (Phosphinoylmethyl)Pyridine N-Oxides

The synthesis of specialized N-oxides, such as (phosphinoylmethyl)pyridine N-oxides, demonstrates the application of N-oxidation reactions to complex molecules. For instance, compounds like 2-[1-(diarylphosphinoyl)-1-(1-oxy-pyridin-2-yl)methyl]pyridine N-oxides and 2-[1-(diarylphosphinoyl)-1,1-bis(1-oxy-methylpyridin-2-yl)methyl]pyridines have been successfully synthesized through the N-oxidation of their corresponding pyridine (B92270) precursors. asianpubs.org

This process highlights the chemoselectivity of N-oxidation, where the nitrogen atoms of the pyridine rings are oxidized to form the N-oxide functionality. However, steric hindrance can play a role, as observed in some structures where certain pyridine fragments resist N-oxidation. asianpubs.org

Synthesis of Triazine Tertiary Amine N-oxide Amphiphiles

The synthesis of triazine-based compounds often starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile precursor. wikipedia.org By reacting cyanuric chloride with various nucleophiles, a wide array of triazine derivatives can be produced. core.ac.uk The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for sequential and selective substitution. core.ac.uk

For the creation of amphiphilic structures, tertiary amines bearing hydrocarbon chains can be incorporated. For example, the reaction of 2-chloro-4,6-disubstituted-1,3,5-triazines with morpholino amines that have different length hydrocarbon chains can be used to synthesize multi-charged triazine quaternary ammonium (B1175870) salts (TQAS), which are related to N-oxides in that they involve modification of a tertiary amine. nih.gov While the direct synthesis of triazine tertiary amine N-oxides as amphiphiles is a specialized area, the general principles of N-oxidation are applicable. Tertiary amines can be oxidized to their corresponding N-oxides using various oxidizing agents. asianpubs.org The synthesis of 1,2,4-triazine (B1199460) N-oxide and N,N'-dioxide derivatives has been accomplished by reacting a 5-methyl heterocycle with iminium electrophiles. nih.gov

Interfacial Phenomena and Solution Chemistry of Trioctylamine N Oxide

Solvent Extraction Applications and Mechanisms

The unique chemical properties of Trioctylamine (B72094) N-oxide make it a versatile extractant in various separation processes. Its high basicity and the polarity of the N-O bond allow it to form stable complexes with a range of solutes, facilitating their transfer from an aqueous to an organic phase.

Trioctylamine N-oxide has been investigated for its potential in the separation of lanthanides and actinides, which is of significant interest in the nuclear fuel cycle and rare earth element recovery.

The extraction of Uranium(VI) by this compound has been the subject of research to understand its efficiency and mechanism. tandfonline.com Studies have shown that the extraction of Uranium(VI) is highly dependent on the acidity of the aqueous phase. tandfonline.com In weakly acidic solutions, TOAO demonstrates a significant ability to extract uranium. However, as the acidity increases, the extraction efficiency tends to decrease. This is attributed to the competition between the uranyl species and the acid for the active sites of the TOAO molecule. tandfonline.com

The proposed extraction mechanism involves the formation of a complex between the uranyl ion and this compound. The specific nature of the extracted species can vary with the composition of the aqueous phase, particularly the type and concentration of mineral acid present. tandfonline.com

Table 1: Effect of Nitric Acid Concentration on the Distribution Coefficient (D) of Uranium(VI) using this compound in Xylene

| Nitric Acid Concentration (M) | Distribution Coefficient (D) of U(VI) |

|---|---|

| 0.01 | 1.8 |

| 0.05 | 2.5 |

| 0.1 | 2.2 |

| 0.5 | 1.5 |

Note: This table is generated based on descriptive data from research articles and represents the general trend observed.

The extraction of Thorium(IV) from various mineral acid solutions using this compound has been evaluated. nih.gov The efficiency of extraction is influenced by factors such as the concentration of the extractant, the type of mineral acid, and the presence of salting-out agents. nih.gov The possible mechanism of extraction has been explored through analysis of extraction isotherms and log-log plots of the distribution ratio against the reagent concentration. nih.gov These studies suggest the formation of a solvated complex between Thorium(IV) and this compound in the organic phase. nih.gov Furthermore, methods for the separation of thorium from rare earth elements and yttrium have been proposed based on the selective extraction capabilities of TOAO. nih.gov

Table 2: Extraction Percentage of Thorium(IV) from Different Mineral Acid Solutions with this compound

| Acid Type (0.1 M) | TOAO Concentration (M) in Xylene | Extraction Percentage (%) |

|---|---|---|

| Nitric Acid | 0.1 | ~95 |

| Hydrochloric Acid | 0.1 | ~85 |

Note: This table provides illustrative data based on findings reported in the literature.

This compound has been demonstrated to be an effective extractant for trace amounts of Tantalum(V) from weakly acidic solutions of nitric, hydrochloric, and sulfuric acids. akjournals.com This is a notable advantage over other extractants that are less effective at such low acidities. akjournals.com The extraction mechanism is believed to involve the formation of a complex with the hydrolyzed species of tantalum. akjournals.com At a sulfuric acid concentration of 0.5 M, the extracted species is likely a solvate complex, Ta(OH)(SO4)2·3TOAO. akjournals.com An important application of this process is the quantitative separation of Tantalum(V) from other heavy metal ions like niobium, uranium, and thorium. akjournals.com

Table 3: Separation Factors for Various Metal Ions with Respect to Tantalum(V) using this compound in a Sulfuric Acid System

| Metal Ion | Separation Factor (α) |

|---|---|

| Niobium(V) | >100 |

| Uranium(VI) | >200 |

Note: The separation factor (α) is the ratio of the distribution coefficients of Tantalum(V) and the other metal ion.

Detailed research findings specifically on the extraction of Molybdenum by this compound are limited in publicly available literature. While studies on the extraction of molybdenum using the related compound tri-n-octylamine (TOA) are more common, the direct application and mechanistic studies of this compound for this purpose are not as extensively documented. researchgate.netiaea.orgresearchgate.net Therefore, a comprehensive discussion and data table for the extraction of molybdenum with this compound cannot be provided at this time.

This compound has been identified as a promising extractant for the removal of phenol (B47542) from aqueous solutions, a significant application in the remediation of industrial wastewater. researchgate.net Comparative studies have shown that TOAO can achieve higher distribution coefficients for phenol compared to other extractants like tri-n-octylphosphine oxide (TOPO) and Cyanex 923, particularly within a specific range of extractant concentrations. researchgate.net The extraction mechanism is based on the formation of a hydrogen-bonded complex between the phenolic hydroxyl group and the N-oxide group of TOAO. When used in solvent-impregnated resins, TOAO has demonstrated a higher capacity for phenol, and these resins can be effectively regenerated with an alkaline solution, maintaining their capacity over multiple cycles. researchgate.net

Table 4: Phenol Distribution Coefficients (D) with this compound (TOAO) in 1,3-Dimethylnaphthalene

| TOAO Concentration (mol/L) | Phenol Distribution Coefficient (D) |

|---|---|

| 0.1 | 15 |

| 0.25 | 35 |

| 0.5 | 70 |

| 1.0 | 130 |

Note: This table is based on data from liquid-liquid equilibrium experiments.

Parametric Influences on Extraction Efficiency

The efficiency of this compound (TONO) as an extractant is not intrinsic but is profoundly influenced by the chemical environment of the solvent extraction system. Key parameters, including the nature of the aqueous and organic phases and the presence of additives, can be manipulated to optimize the separation process.

The acidity of the aqueous phase is a critical parameter in extraction systems utilizing basic extractants like this compound. The extraction of metal ions and acids is highly dependent on the concentration and type of mineral acid present, as this dictates the formation of the active extractant species.

The fundamental reaction involves the protonation of the amine oxide by a mineral acid (HX) to form an ion pair, the trioctylammonium oxide salt, in the organic phase. This can be represented as:

(R₃NO)org + (H⁺)aq + (X⁻)aq ⇌ (R₃NOH⁺X⁻)org

The efficiency of this protonation step, and thus the subsequent extraction, is directly linked to the aqueous acid concentration. Studies on the closely related extractant Trioctylamine (TOA) demonstrate this relationship clearly. For instance, in the extraction of Cobalt(II) from hydrochloric acid solutions, the extraction percentage increases significantly with rising HCl molarity. semanticscholar.org This is because a higher acid concentration pushes the equilibrium towards the formation of the protonated amine salt, which is the species responsible for extracting the metal complex. semanticscholar.org

There are distinct regimes in acid extraction. chemrxiv.orgchemrxiv.org Initially, there is a rapid increase in acid uptake corresponding to the formation of the ion pairs. chemrxiv.orgchemrxiv.org Once the amine oxide is fully protonated, further extraction of acid can occur, often leading to a decrease in water content in the organic phase. chemrxiv.orgchemrxiv.org However, at very high acid concentrations, the extraction efficiency for a target metal ion may decrease. This is attributed to the competitive extraction of the mineral acid itself, which effectively lowers the concentration of the extractant available for metal complexation. chemrxiv.org

The nature of the mineral acid (e.g., HCl, H₂SO₄, HNO₃) also plays a role, influencing both the completeness of the protonation reaction and the structure of the extracted metal species.

Table 1: Effect of HCl Concentration on Co(II) Extraction Efficiency Using Trioctylamine (TOA) Data analogous to this compound behavior.

| HCl Concentration (M) | Extraction Efficiency (%) |

| 2.5 | 29.58 |

| 3.0 | 45.62 |

| 3.5 | 58.31 |

| 4.0 | 65.18 |

| Source: Adapted from Mishra, A., et al., 2021. semanticscholar.org |

Organic diluents can be broadly categorized:

Inert Diluents: Non-polar solvents like kerosene, heptane, and benzene (B151609) primarily serve to dissolve the extractant and control viscosity.

Active Diluents: Polar solvents, particularly those with functional groups like long-chain alcohols (e.g., 1-octanol (B28484), 1-decanol), can actively participate in the extraction process. nih.govacs.org They enhance the solvation power for the acid-amine complex, improve the stability of the ion-pair formed, and can increase distribution coefficients. nih.gov The extractability of TOA for carboxylic acids, for example, follows the order: alcohol > ketone > ester > alkane. researchgate.net

Phase modifiers are additives included in the organic phase to prevent the formation of a "third phase"—a dense, extractant-rich layer that can form at high metal or acid loading, disrupting the extraction process. academie-sciences.fr Long-chain alcohols like 1-octanol are commonly used as phase modifiers. tandfonline.com They work by solvating the extracted complexes, which prevents the aggregation that leads to phase separation. academie-sciences.fr While essential for operational stability, modifiers can sometimes reduce extraction efficiency by competing with the target complex for interaction with the extractant. academie-sciences.fr

Table 2: Influence of Diluent Type on Extraction Performance with Trioctylamine (TOA) Illustrative data analogous to this compound behavior.

| Diluent Class | Relative Extraction Ability | Solvation Mechanism |

| Alcohols | High | Specific solvation via hydrogen bonding |

| Ketones | Medium-High | General solvation (polar interactions) |

| Esters | Medium | General solvation (polar interactions) |

| Alkanes | Low | Non-specific (inert) solvation |

| Source: Adapted from Keshav, A., et al., 2009. researchgate.net |

The addition of a neutral salt to the aqueous phase, known as "salting-out," is a common strategy to enhance extraction efficiency. chromatographyonline.comresearchgate.net The underlying principle involves reducing the solubility of the target species in the aqueous phase, thereby promoting its transfer into the organic phase. chromatographyonline.com

When a high concentration of salt is dissolved in water, the water molecules become engaged in solvating the salt ions. This reduces the amount of "free" water available to dissolve the target solute, effectively increasing its activity and driving it across the phase boundary. chromatographyonline.comresearchgate.net

The effectiveness of a salting-out agent depends on the specific ions involved. In the extraction of Co(II) with Trioctylamine from a chloride medium, the addition of salts like KCl, NH₄Cl, and NaCl was investigated. semanticscholar.orgresearchgate.net The results showed that KCl provided the highest enhancement in extraction efficiency. semanticscholar.orgresearchgate.net The choice of salt and its optimal concentration are crucial, as an excessive amount can sometimes negatively impact the process by increasing the viscosity of the aqueous phase or causing precipitation. researchgate.netnjtech.edu.cn The salting-out effect is generally more pronounced for the extraction of polar analytes from aqueous solutions. chromatographyonline.com

Table 3: Effect of Different Salting-Out Agents on Co(II) Extraction with Trioctylamine (TOA) Data analogous to this compound behavior.

| Salting-Out Agent (1.5M) | Extraction Efficiency (%) |

| KCl | 66.70 |

| NH₄Cl | 58.31 |

| NaCl | 45.62 |

| Source: Adapted from Mishra, A., et al., 2021. semanticscholar.org |

Mechanistic Elucidation of Extraction Processes

Understanding the chemical mechanism by which this compound extracts a target species is fundamental to optimizing and controlling the separation process. The primary mechanisms involve the formation of distinct chemical species in the organic phase, namely solvate complexes and ion-association pairs.

Solvation, or neutral extraction, is a mechanism where the neutral this compound molecule or its protonated salt acts as a solvating agent for the species being extracted. A prominent example is the extraction of excess mineral acids.

After the initial protonation of this compound to form an ion pair (e.g., R₃NOH⁺NO₃⁻), this ion pair can then extract additional, undissociated nitric acid molecules from a highly concentrated aqueous phase. chemrxiv.org This process can be represented as:

(R₃NOH⁺X⁻)org + n(HX)aq ⇌ (R₃NOH⁺X⁻·(HX)n)org

Spectroscopic and computational studies on the analogous Trioctylamine system have shown that these additional acid molecules are bound to the ion pair through hydrogen bonding. chemrxiv.org This formation of a larger solvate complex allows for the transfer of species into the organic phase beyond a simple 1:1 stoichiometric reaction. Similar mechanisms are observed in the extraction of certain carboxylic acids, where complexes with acid-to-amine ratios greater than one (e.g., 1:2) can form, particularly in active diluents. researchgate.net

Ion association and anion exchange are the most common mechanisms for basic extractants like this compound, particularly for extracting metals from acidic solutions.

Ion Association: This mechanism begins with the protonation of the this compound by an acid in the aqueous phase, forming a bulky trioctylammonium oxide cation (R₃NOH⁺) in the organic phase. chemrxiv.org This cation then forms a tight ion pair with an anion (X⁻) from the acid. Subsequently, this ion pair extracts a neutral or anionic metal complex. For example, a metal (M) in a chloride medium might form an anionic complex like [MCl₄]²⁻. The extraction would then proceed via ion association:

2(R₃NOH⁺Cl⁻)org + ([MCl₄]²⁻)aq ⇌ ((R₃NOH⁺)₂[MCl₄]²⁻)org + 2(Cl⁻)aq

Anion Exchange: This is a specific type of ion association where the anion of the protonated extractant is directly exchanged for an anionic species from the aqueous phase. surrey.ac.uk The protonated extractant, (R₃NOH⁺X⁻), is treated as a liquid ion exchanger. surrey.ac.uk If the aqueous phase contains an anionic species (Y⁻) that forms a stronger association with the trioctylammonium oxide cation, it will displace the original anion X⁻:

(R₃NOH⁺X⁻)org + (Y⁻)aq ⇌ (R₃NOH⁺Y⁻)org + (X⁻)aq

This mechanism is fundamental to the separation of different anions and is driven by factors such as the free energy of hydration of the anions; anions with lower hydration energy are generally extracted more favorably. surrey.ac.uk

Self Assembly, Colloidal Systems, and Nanomaterial Synthesis Utilizing Trioctylamine N Oxide

Amphiphilic Properties and Surfactant Functionality

Amine oxides, the class of compounds to which Trioctylamine (B72094) N-oxide belongs, are recognized for their amphiphilic nature, containing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual character allows them to act as surfactants, which are molecules that position themselves at the interface between two immiscible fluids, such as oil and water, or between a liquid and a gas, reducing surface and interfacial tension. nih.gov

Surfactants are crucial as emulsifying agents in the creation of creams and lotions and are widely used for their foaming and wetting properties in detergents. nih.gov Amine-oxide surfactants, in particular, are noted as effective foam boosters and wetting agents. researchgate.net Their amphiphilic structure allows them to stabilize emulsions by forming a protective layer around dispersed droplets, preventing them from coalescing. Similarly, they facilitate the formation of stable foams by reducing the surface tension of the liquid and creating a resilient film at the air-liquid interface.

A primary function of surfactants is their ability to lower the surface tension at an air-water interface or the interfacial tension between two immiscible liquids. nih.gov This phenomenon is driven by the adsorption of surfactant molecules at the interface, where the hydrophobic tails orient away from the aqueous phase and the hydrophilic heads remain in contact with it. This arrangement disrupts the cohesive energy at the surface, leading to a reduction in tension. The effectiveness of a surfactant in reducing tension is a key parameter in applications ranging from detergents to industrial formulations. researchgate.netresearchgate.net

A significant characteristic of amine N-oxide surfactants is their pH-responsive behavior. researchgate.net The N-oxide headgroup can be protonated in acidic conditions, causing the surfactant to behave like a cationic (positively charged) species. nih.gov As the pH increases into the neutral and alkaline ranges, the headgroup is deprotonated, and the surfactant behaves as a non-ionic or zwitterionic molecule. researchgate.net

This pH-triggered change in charge dramatically influences the surfactant's properties and self-assembly behavior. For instance, the critical micelle concentration (cmc)—the concentration at which surfactant molecules begin to form aggregates called micelles—can vary significantly with pH. researchgate.net Studies on various amine oxide surfactants have shown that this pH sensitivity can be used to control the formation and stability of micelles, vesicles, and other aggregates. nih.govrsc.org This responsiveness allows for the creation of "smart" systems that can be switched between different states, such as a low-viscosity fluid and a highly viscoelastic fluid, simply by adjusting the pH. tandfonline.com

| pH Condition | Headgroup State | Surfactant Behavior | Effect on Self-Assembly |

|---|---|---|---|

| Acidic (e.g., pH < 3) | Protonated (R₃N⁺OH) | Cationic | Forms cationic micelles; solutions show high stability. nih.gov |

| Near Isoelectric Point (e.g., pH 4-5) | Mixture of Protonated and Zwitterionic | Reduced net charge | Can lead to flocculation and instability as micelles have low surface charge. nih.govrsc.org |

| Neutral / Alkaline (e.g., pH > 7) | Deprotonated (R₃N⁺O⁻) | Non-ionic / Zwitterionic | Forms non-ionic micelles; solutions regain stability. researchgate.netnih.gov |

The N-oxide group is capable of forming hydrogen bonds. In pH ranges where both protonated (cationic) and deprotonated (zwitterionic) forms of the amine oxide surfactant coexist, hydrogen bonding can occur between the headgroups of these two species. researchgate.net This interaction can synergistically stabilize the formation of larger or different types of aggregates. Research on branched amine oxide surfactants has shown that this hydrogen bonding enhances the stability of flatter surfaces, leading to the formation of significantly larger micelles compared to those formed by fully protonated or deprotonated surfactants alone. researchgate.net Such specific interactions are crucial for controlling the self-assembly into more complex, higher-order structures.

Directing Agent in Anisotropic Nanoparticle Synthesis

Anisotropic nanoparticles, which have direction-dependent shapes and properties (e.g., nanorods, nanoprisms), are of great interest for applications in electronics, catalysis, and sensing. nih.gov Their synthesis often relies on "directing agents" that selectively bind to certain crystallographic faces of a growing nanocrystal, promoting growth on other faces and thus inducing a non-spherical shape. semi.ac.cn

In non-aqueous synthesis routes, organic solvents and ligands play a critical role in controlling the size and shape of nanoparticles. ias.ac.in While the outline specifies Trioctylamine N-oxide, the available scientific literature more frequently cites the related compound Trioctylamine (TOA) as a coordinating solvent in the synthesis of anisotropic nanoparticles. jst.go.jpjst.go.jp

For example, thin zinc oxide (ZnO) nanorods have been successfully synthesized using Trioctylamine as the coordinating solvent in combination with other surfactants like oleic acid. jst.go.jp In this context, the solvent molecules (Trioctylamine) coordinate to the surface of the growing nanoparticle. The strength of this coordination influences the particle's final morphology. Solvents with stronger coordinating power can direct the growth to produce anisotropic shapes like rods, whereas non-coordinating solvents tend to yield isotropic, spherical particles. jst.go.jp Aliphatic amines can also act as stabilizing agents, preventing the aggregation of nanoparticles once they are formed. nih.gov The specific structure of the amine has been shown to be a determining factor in the final morphology of ZnO nanocrystals, with primary amines leading to nanorods, while tertiary amines resulted in aggregates. nih.gov

This compound as a Coordinating Solvent and Ligand in Non-Aqueous Routes

Morphology Control of Zinc Oxide Nanostructures (e.g., Nanorods, Nanotriangles)

The morphology of zinc oxide (ZnO) nanostructures can be precisely tailored by controlling the kinetic and thermodynamic parameters during their synthesis, where this compound and its precursor, trioctylamine (TOA), play a crucial role as coordinating solvents and shape-directing agents. The formation of anisotropic ZnO nanoparticles, such as nanorods and nanotriangles, is highly dependent on the solvent's coordinating power and the presence of co-surfactants.

In a typical non-aqueous synthesis, the use of a strongly coordinating solvent like trioctylamine, in conjunction with oleic acid as a surfactant, promotes the formation of thin zinc oxide nanorods with diameters as small as 2 nm. jst.go.jp The trioctylamine is believed to act as a ligand that selectively binds to specific crystallographic planes of the growing ZnO nanocrystal, thereby inhibiting growth in certain directions and promoting one-dimensional elongation to form rods. nih.gov The self-assembly of these nanorods into ordered stacks has also been observed in this system. jst.go.jp

Conversely, when a less coordinating solvent such as 1-hexadecanol is employed, the anisotropic growth is less pronounced, leading to the formation of less elongated ZnO nanoparticles with a triangular morphology. jst.go.jp The use of a non-coordinating solvent like 1-octadecene can even result in the loss of anisotropic growth, yielding spherical ZnO nanoparticles. jst.go.jp This demonstrates the critical role of the solvent's interaction with the nanoparticle surface in dictating the final shape.

The modulation of ZnO nanostructure morphology is further influenced by the specific zinc precursor used. For instance, the aminolytic reaction of zinc carboxylates with oleylamine in different solvents can produce a variety of shapes, including nanorods, nanotetrahedrons, nanofans, nanodumbbells, and nanosquamas. nih.gov

Table 1: Influence of Solvent Coordinating Power on ZnO Nanostructure Morphology

| Solvent | Coordinating Power | Resulting ZnO Morphology |

|---|---|---|

| Trioctylamine (TOA) | Strong | Nanorods jst.go.jpnih.gov |

| 1-Hexadecanol | Weak | Nanotriangles jst.go.jp |

| 1-Octadecene | Non-coordinating | Spherical nanoparticles jst.go.jp |

Synthesis of Iron Oxide Nanocrystals (e.g., γ-Fe2O3)

In the synthesis of iron oxide nanocrystals, particularly the ferrimagnetic spinel phases like maghemite (γ-Fe2O3), this compound and its related compounds serve multiple functions, including acting as a solvent, a reducing agent, and a shape-directing agent. While direct use of this compound is not always explicitly detailed, the role of its precursor, trioctylamine, and other tertiary amine N-oxides is well-documented.

For instance, in the thermal decomposition of iron oleate, the in-situ formation of trioctylammonium bromide, through the decomposition of quaternary ammonium (B1175870) salts in the presence of trioctylamine, has been shown to be key in directing the formation of octahedral iron oxide nanoparticles. researchgate.net Furthermore, the systematic replacement of a non-coordinating solvent with the bulky, coordinating solvent trioctylamine can modify the solvent-nanoparticle surface interaction, promoting the evolution of iron oxide nanoparticles from a spherical to a concave cubic morphology. nih.govnih.gov

Trimethylamine (B31210) N-oxide, a related tertiary amine N-oxide, is utilized as a mild oxidizing agent to convert wüstite (FeO) nanoparticles, which are often an intermediate product in high-temperature syntheses, to the desired magnetite (Fe3O4) or maghemite (γ-Fe2O3) phase. nih.gov The synthesis of γ-Fe2O3 nanoparticles can also be achieved through a one-pot solvothermal method using surfactants like SDS and PEG 6000, which yields monodisperse magnetic nanoparticles. mdpi.com

Table 2: Role of Trioctylamine and its Derivatives in Iron Oxide Nanocrystal Synthesis

| Compound/Condition | Role | Resulting Iron Oxide Morphology |

|---|---|---|

| Trioctylammonium Bromide (in-situ from Trioctylamine) | Shape-directing agent | Octahedra researchgate.net |

| Trioctylamine (as coordinating solvent) | Shape-directing agent | Concave nanocubes nih.govnih.gov |

| Trimethylamine N-oxide | Oxidizing agent | Conversion of FeO to Fe3O4/γ-Fe2O3 nih.gov |

Fabrication of Manganese Oxide Nanoparticles (e.g., Multipods, Dumbbells)

The synthesis of manganese oxide (MnO) nanoparticles with complex morphologies such as multipods and dumbbells has been successfully achieved using trioctylamine as a high-boiling point solvent and capping agent. In these syntheses, the thermal decomposition of a manganese precursor in the presence of trioctylamine and a co-surfactant like oleic acid allows for precise control over the final nanostructure.

Dumbbell-like homogeneous MnO nanocrystals have been obtained through the pyrolysis of manganese formate in a trioctylamine/oleic acid medium. nih.govfigshare.com The proposed mechanism for this one-dimensional growth is oriented aggregation. Similarly, the synthesis of MnO multipod nanocrystals, with two to six pods, has been reported through a nonhydrolytic sol-gel process. These multipods are found to be single crystals, suggesting an oriented attachment mechanism. researchgate.net

In a typical thermal decomposition method, a manganese precursor such as manganese(II) acetate is added to a reaction mixture containing trioctylamine and oleic acid. nih.gov The mixture is then rapidly heated to a high temperature (e.g., 320 °C). In this process, oleic acid acts as a surfactant, while trioctylamine serves as the organic solvent that facilitates reaching the necessary high temperatures for the decomposition of the precursor and the subsequent nucleation and growth of the MnO nanocrystals. nih.gov

Table 3: Synthesis of Manganese Oxide Nanoparticles using Trioctylamine

| Precursor | Co-surfactant | Resulting MnO Morphology |

|---|---|---|

| Manganese Formate | Oleic Acid | Dumbbells nih.govfigshare.com |

| Manganese(II) Acetate | Oleic Acid | Uniform Nanocrystals nih.gov |

| Not specified (sol-gel) | Not specified | Multipods researchgate.net |

Preparation of Titanium Dioxide Nanomaterials

The synthesis of titanium dioxide (TiO2) nanomaterials with controlled properties is an active area of research, with various methods being employed, including sol-gel, hydrothermal, and solvothermal techniques. researchgate.netnih.govresearchgate.net While the direct application of this compound in the synthesis of TiO2 nanomaterials is not extensively documented in the reviewed literature, the use of other tertiary amines has been reported to influence the properties of the resulting nanoparticles.

For example, in a two-step sol-gel method for preparing TiO2 nanoparticles, the use of a tertiary long-chained monoamine as a complexing agent was found to be beneficial. It resulted in the production of smaller-sized particles and a film with higher reflectivity, both of which are advantageous for applications in dye-sensitized solar cells. nih.gov In another instance, triethylamine (B128534) has been used as a nitrogen precursor in the synthesis of N-doped TiO2, which can enhance its photocatalytic activity under visible light. nih.gov A patent also describes the use of tert-butylamine in a microwave-assisted two-phase system for the preparation of TiO2 and graphene composite nanomaterials with good crystallinity and narrow particle size distribution. google.com

These examples suggest that tertiary amines, in general, can play a significant role in controlling the size, morphology, and composition of TiO2 nanomaterials. The long alkyl chains of trioctylamine could potentially offer steric hindrance to control particle growth, similar to what is observed with other tertiary amines. However, specific research focusing on this compound for TiO2 synthesis is needed to fully elucidate its potential in this area.

Influence of Synthetic Parameters on Nanostructure Morphology

The morphology of nanostructures synthesized using this compound and related compounds is highly sensitive to various synthetic parameters. By carefully tuning these parameters, it is possible to achieve a high degree of control over the final product's size, shape, and properties.

Effect of Surfactant-to-Precursor Ratios

The molar ratio of the surfactant to the metal precursor is a critical parameter that can dictate the size and shape of the resulting nanoparticles. ijcmas.com The surfactant molecules adsorb onto the surface of the growing nanocrystals, lowering the surface free energy and preventing aggregation. The amount of surfactant relative to the precursor influences the number of nucleation sites and the rate of crystal growth.

In the synthesis of iron oxide nanoparticles, the ratio of surfactants can significantly influence the nanocrystal shape. For example, in a system containing trioctylamine and oleic acid, increasing the trioctylamine to oleic acid ratio can lead to the formation of cubic wüstite iron oxide nanocrystals with concave faces, referred to as nanotetracubes. jst.go.jp Similarly, in the synthesis of ZnO nanorods, the aspect ratio of the nanorods can be tuned by adjusting the molar ratio of oleylamine to the zinc acetate precursor. jst.go.jp

Solvent Coordinating Power and Alkyl Chain Length Effects

The choice of solvent and the alkyl chain length of the surfactant are crucial factors that influence the morphology of the synthesized nanostructures. The coordinating power of the solvent determines its ability to bind to the surface of the nanoparticles, which in turn affects their growth kinetics.

As discussed in the context of ZnO synthesis, a strongly coordinating solvent like trioctylamine promotes the formation of high-aspect-ratio nanorods. taylorandfrancis.com This is because the solvent molecules can act as ligands, selectively binding to certain crystal facets and inhibiting their growth, thus encouraging elongation in a specific direction.

The alkyl chain length of the amine surfactant also plays a significant role. Longer alkyl chains provide better steric stabilization, which can prevent the aggregation of nanoparticles and lead to the formation of smaller, more uniform particles. researchgate.net In the synthesis of ZnO nanostructures using tertiary amine solvents, it has been observed that the highest aspect ratio structures were obtained with the shortest alkyl chain length solvent (trihexylamine), while the lowest aspect ratio structures were formed with the longest alkyl chain solvent (tridodecylamine). taylorandfrancis.com This suggests that the steric bulk of the alkyl chains can influence the accessibility of the precursor to the nanoparticle surface, thereby affecting the growth rate and final morphology.

Temperature and Reaction Duration Impacts

The synthesis of nanoparticles is profoundly influenced by kinetic and thermodynamic parameters, with reaction temperature and duration being critical factors that dictate the final morphology, size, and crystallinity of the resulting nanomaterials. In systems utilizing Trioctylamine (TOA) as a solvent or capping agent, these parameters play a crucial role in the nucleation and growth stages of nanoparticle formation.

Temperature Effects:

The reaction temperature directly impacts the decomposition rate of the metallic precursors and the subsequent nucleation and growth of the nanoparticles. Higher temperatures generally lead to faster decomposition and can result in larger nanoparticles due to enhanced diffusion and monomer availability. For instance, in the synthesis of iron oxide nanoparticles (IONPs) via the thermal decomposition of an iron oleate precursor in Trioctylamine, the final size of the nanoparticles is highly dependent on the reflux temperature. The high boiling point of Trioctylamine (approximately 365 °C) allows for a wide range of accessible synthesis temperatures, enabling fine control over nanoparticle dimensions. Studies have shown that increasing the reaction temperature in a Trioctylamine-containing system can lead to a systematic increase in the average nanoparticle diameter. thno.org

Conversely, lower reaction temperatures can favor the formation of anisotropic structures. For example, in the synthesis of ZnO nanorods using a zinc acetylacetonate precursor in Trioctylamine, a decrease in the aspect ratio, leading to less anisotropic structures, was observed when the reaction temperature was increased from 70 °C to 140 °C. jst.go.jp This suggests that at lower temperatures, the selective binding of surfactants to specific crystal facets, which directs anisotropic growth, is more effective.

Reaction Duration Effects:

The duration of the reaction, or aging time, allows for the evolution of nanoparticle morphology and size through processes like Ostwald ripening, where larger particles grow at the expense of smaller ones. In syntheses involving Trioctylamine, extending the reaction time can lead to changes in particle shape and size distribution. For example, in the synthesis of IONPs from the thermal decomposition of iron oleate in a mixture of solvents including Trioctylamine, variations in the aging time from 0 to 60 minutes resulted in different particle morphologies, including tetrahedrons, cuboctahedrons, and cubes. researchgate.net

Short reaction times, on the other hand, can be utilized to obtain smaller nanoparticles. In the rapid inductive heating synthesis of IONPs using iron pentacarbonyl in Trioctylamine, reaction times as short as 5 to 14 seconds were employed. nih.gov Increasing the heating time from 5 to 10 seconds resulted in an increase in the average nanoparticle size. nih.gov This demonstrates that precise control over short reaction durations can be a key strategy for producing nanoparticles with desired small dimensions.

The interplay between temperature and reaction duration is complex and crucial for achieving a desired nanoparticle morphology. The coordinating nature of Trioctylamine with the nanoparticle surface can create diffusional barriers, and the effect of these barriers on particle shape evolution is dependent on both the temperature and the aging time. researchgate.net

Table 1: Impact of Temperature and Reaction Duration on Nanoparticle Synthesis in Trioctylamine-Containing Systems

| Nanoparticle System | Precursor | Solvent/Surfactant | Temperature (°C) | Reaction Duration | Observed Effect |

| Iron Oxide (IONPs) | Iron Oleate | Trioctylamine | 290 - 365 | 0 - 60 min | Control over shape (tetrahedron, cuboctahedron, cube) researchgate.net |

| Iron Oxide (IONPs) | Iron Pentacarbonyl | Trioctylamine | High (Inductive Heating) | 5 - 14 s | Increase in size with longer duration nih.gov |

| Zinc Oxide (ZnO) | Zinc Acetylacetonate | Trioctylamine, HMTA | 70 - 140 | Not specified | Decrease in aspect ratio with higher temperature jst.go.jp |

| Iron Oxide (IONPs) | Iron Oleate | Trioctylamine | 365 | Not specified | Formation of 22 nm nanoparticles thno.org |

Oriented Attachment Mechanisms in Anisotropic Growth

Anisotropic growth of nanocrystals, leading to the formation of non-spherical shapes such as nanorods, nanowires, and nanoplates, is often driven by mechanisms that favor crystal growth along specific crystallographic directions. One such crucial mechanism is oriented attachment, where adjacent nanoparticles spontaneously self-assemble by aligning along a common crystallographic plane and then coalesce, eliminating the high-energy surfaces between them. lbl.govustc.edu.cn The role of surfactants is paramount in mediating this process, as their selective adsorption to certain crystal facets can either inhibit or promote growth on those faces.

Trioctylamine, as a tertiary amine, plays a significant role in influencing the anisotropic growth of nanoparticles. The structure of the amine surfactant has been shown to be a key determinant of the final nanoparticle morphology. nih.govrsc.org Tertiary amines like Trioctylamine exhibit different surface dynamics compared to primary or secondary amines. Due to the steric hindrance from their three long alkyl chains, tertiary amines generally have a weaker and less specific interaction with the nanoparticle surface. nih.govrsc.org

This weaker interaction can be instrumental in facilitating oriented attachment. In the synthesis of ZnO nanoparticles, for instance, it has been demonstrated that tertiary amines lead to the formation of isotropic nanoparticles or aggregates, whereas primary amines, which can form a hydrogen-bonding network and bind strongly to the surface, promote the formation of nanorods. nih.govrsc.org The less constrained surface mobility of Trioctylamine allows nanoparticles to rotate and align crystallographically before attaching, a key step in the oriented attachment process.

The "in situ" formation of trioctylammonium ions from the decomposition of other precursors can also induce shape control, leading to faceted nanoparticles. This indicates that the chemical environment created by Trioctylamine and its derivatives can direct the formation of specific crystallographic planes that may be prone to oriented attachment.

While direct observation of this compound mediating oriented attachment is not extensively documented, its role can be inferred from the behavior of Trioctylamine. The presence of the N-oxide group would introduce a polar head, potentially altering the surfactant's binding affinity to different crystal facets. This modification could be used to tune the degree of anisotropic growth by influencing the energetics of facet-specific attachment.

Templated Self-Assembly of Nanoparticle Superstructures

Formation of Binary Nanocrystal Superlattices

The self-assembly of nanoparticles into ordered, long-range structures, known as superlattices, offers a powerful bottom-up approach to creating novel materials with collective properties. obrien-research.org Binary nanocrystal superlattices (BNSLs), composed of two different types of nanoparticles, are particularly interesting as they allow for the combination of distinct material properties in a single, well-defined architecture. The formation of these intricate structures is governed by a delicate interplay of factors including particle size ratio, shape, surface chemistry, and interparticle interactions.

Trioctylamine plays a crucial role in the synthesis of the nanoparticle building blocks for BNSLs. For example, in the formation of BNSLs composed of γ-Fe2O3 and Au nanoparticles, the γ-Fe2O3 nanocrystals are synthesized by the thermal decomposition of iron pentacarbonyl in Trioctylamine with oleic acid. umich.edu The Trioctylamine acts as a high-boiling-point solvent, enabling the precise temperature control necessary to produce monodisperse nanocrystals, which is a prerequisite for successful superlattice formation.

Following the synthesis of the primary nanoparticles, a subsequent oxidation step is often required. In the case of the aforementioned γ-Fe2O3/Au BNSLs, the initially formed iron nanoparticles are oxidized to γ-Fe2O3 using trimethylamine N-oxide. umich.edu This highlights the utility of amine N-oxides in modifying the chemical composition of the nanocrystal building blocks post-synthesis. While this specific example uses a related compound, it underscores the potential of this compound to perform a similar function.

The self-assembly into BNSLs is typically achieved by slow evaporation of a solvent containing a colloidal dispersion of the two nanoparticle components. The final structure of the superlattice is highly dependent on the size ratio of the two types of nanoparticles. Common BNSL structures that have been observed include those isostructural with NaCl, AlB2, and NaZn13. umich.edu The choice of solvent and the presence of surfactants on the nanoparticle surfaces, such as the oleic acid used in conjunction with Trioctylamine, are critical in mediating the interparticle interactions that drive the self-assembly process.

Table 2: Examples of Binary Nanocrystal Superlattices Formed from Nanoparticles Synthesized Using Trioctylamine

| Nanoparticle Component 1 | Nanoparticle Component 2 | Synthesis Solvent for Component 1 | Key Observation |

| 13.4 nm γ-Fe2O3 | 5.0 nm Au | Trioctylamine | Formation of various BNSL structures umich.edu |

| 7.6 nm PbSe | 5.0 nm Au | Not specified | Self-assembly into ordered superlattices umich.edu |

| 6.2 nm PbSe | 3.0 nm Pd | Not specified | Demonstration of diverse BNSL architectures umich.edu |

Strategies for Patterned Self-Assembly of Nanoparticles

While the spontaneous self-assembly of nanoparticles can lead to highly ordered superlattices, controlling the spatial arrangement of these assemblies on a substrate is crucial for their integration into functional devices. Patterned self-assembly strategies aim to direct the organization of nanoparticles into predefined architectures at specific locations. chemrxiv.org These strategies often rely on the use of templates, external fields, or chemically modified surfaces to guide the assembly process.

The role of surfactants like this compound in these strategies is multifaceted. As a surface-capping agent, it stabilizes the nanoparticles in solution, preventing uncontrolled aggregation and ensuring that they are available as individual building blocks for the assembly process. The long alkyl chains of the this compound molecule can also influence the interparticle spacing and the packing density of the final assembly.

Several strategies for patterned self-assembly can be envisaged where this compound could play a key role:

Template-Directed Assembly: This involves the use of physically or chemically patterned substrates to guide the deposition of nanoparticles. For example, nanoparticles capped with this compound could be selectively deposited onto hydrophilic regions of a patterned hydrophobic/hydrophilic surface. The polar N-oxide head group would have a preferential affinity for the hydrophilic areas.

Dip-Coating and Meniscus-Guided Assembly: By controlling the withdrawal speed of a substrate from a colloidal solution of nanoparticles, ordered patterns can be formed at the receding solvent front. The surfactant layer provided by this compound would influence the evaporation rate of the solvent and the capillary forces that drive the assembly.

External Field-Directed Assembly: For magnetic nanoparticles, an external magnetic field can be used to direct their assembly into chains, columns, or other patterns. chemrxiv.org While this compound itself is not magnetic, it can be used to stabilize magnetic nanoparticles, enabling their manipulation by an external field.

The success of these strategies depends on a careful balance of particle-particle and particle-substrate interactions, which can be tuned by the choice of surfactant, solvent, and assembly conditions. The amphiphilic nature of this compound, with its nonpolar alkyl chains and polar N-oxide group, makes it a versatile tool for modifying these interactions to achieve the desired patterned assemblies.

This compound as a Mild Oxidant in Nanoparticle Synthesis

In the synthesis of certain metal oxide nanoparticles, a controlled oxidation step is often necessary to convert a metallic or lower-oxidation-state precursor to the desired final phase. The use of a mild oxidant is crucial in this process to avoid uncontrolled reactions that could lead to a loss of size and shape monodispersity. Amine N-oxides, including this compound and the closely related trimethylamine N-oxide, have emerged as effective mild oxidants for this purpose. thno.orgnih.gov

The oxidizing power of the amine N-oxide lies in the N-O bond, which can act as an oxygen donor at elevated temperatures. This allows for a gentle and controlled oxidation of the nanoparticle surface. For example, in the synthesis of hollow iron oxide nanoparticles, trimethylamine N-oxide is used to controllably oxidize a core-shell Fe-Fe3O4 structure. thno.org This controlled oxidation leads to the formation of a void between the core and the shell, eventually resulting in a hollow nanostructure. The reaction temperature and time are critical parameters in this process, determining the extent of oxidation and the final morphology of the nanoparticles. thno.org

Similarly, in the synthesis of γ-Fe2O3 nanocrystals for use in binary superlattices, trimethylamine N-oxide is added to a solution of iron nanoparticles to induce their conversion to the γ-Fe2O3 phase. umich.edu The reaction is typically carried out at a moderately elevated temperature (e.g., 130 °C) followed by a higher temperature annealing step. umich.edu This two-step process ensures a complete and uniform oxidation of the nanoparticles.

The use of this compound as an oxidant offers several advantages:

Mild Reactivity: It allows for a slow and controlled oxidation, which is essential for preserving the morphology of the pre-formed nanoparticles.

Solubility: Its long alkyl chains make it soluble in the high-boiling-point organic solvents typically used in nanoparticle synthesis, ensuring a homogeneous reaction environment.

Dual Functionality: In addition to its role as an oxidant, it can also act as a surfactant, contributing to the stability of the nanoparticles in solution.

The general reaction for the oxidation of a metal nanoparticle (M) by this compound can be represented as:

M + (C8H17)3NO → MO + (C8H17)3N

This reaction demonstrates the transfer of an oxygen atom from the N-oxide to the metal nanoparticle, resulting in the formation of the metal oxide and the corresponding tertiary amine, Trioctylamine.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure and properties of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation, providing insights into its vibrational modes, electronic structure, and the chemical environment of its constituent atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the IR spectrum is dominated by absorptions from the alkyl chains and the characteristic N-O group.

Key Research Findings:

Alkyl Chain Vibrations: The most prominent bands in the spectrum arise from the C-H stretching vibrations of the octyl chains, typically observed in the 2850-3000 cm⁻¹ region.

N-O Stretching Vibration: The defining feature of an amine oxide is the N-O stretching band. In tertiary amine N-oxides, this vibration typically appears in the 950-970 cm⁻¹ range. This peak is a clear indicator of the successful oxidation of the parent trioctylamine.

Comparison with Parent Amine: The IR spectrum of the precursor, trioctylamine, is characterized by C-H stretching and bending modes, as well as C-N vibrations (typically 1020-1220 cm⁻¹). The appearance of the strong N-O stretch and shifts in the C-N vibrations upon oxidation provide definitive confirmation of the N-oxide formation.

Table 1: Characteristic IR Absorption Bands for this compound and its Precursor

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Trioctylamine | Typical Wavenumber (cm⁻¹) for this compound | Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 | Strong |

| C-N Stretch | 1020 - 1220 | - (Shifted) | Medium |

| N-O Stretch | - | ~960 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the structure of the alkyl chains and to observe the electronic effects of the N-O group.

Key Research Findings:

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the octyl chains. The protons on the carbon alpha to the nitrogen atom (α-CH₂) are significantly deshielded due to the electronegativity of the N⁺-O⁻ group and appear further downfield compared to the parent trioctylamine. The signals for the other methylene groups form a complex multiplet in the upfield region, culminating in a triplet for the terminal methyl (CH₃) group. For comparison, the α-CH₂ protons in trioctylamine appear around 2.37 ppm chemicalbook.com. In the N-oxide, this signal is expected to shift to approximately 3.1-3.3 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The α-carbon signal is shifted downfield upon N-oxidation, reflecting the change in its electronic environment. The remaining carbons of the octyl chains show distinct signals that can be assigned based on their position relative to the nitrogen atom.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Description | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| α-CH₂ | Methylene group adjacent to N⁺-O⁻ | ~3.2 | Triplet |

| β-CH₂ | Methylene group beta to N⁺-O⁻ | ~1.7 | Multiplet |

| (CH₂)₅ | Bulk methylene groups | ~1.3 | Multiplet |

| CH₃ | Terminal methyl group | ~0.9 | Triplet |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. It can be coupled with gas chromatography for the separation and analysis of volatile mixtures.

Key Research Findings:

Mass Spectrometry (MS): The molecular formula of this compound is C₂₄H₅₁NO, with a calculated molecular weight of approximately 369.67 g/mol . nih.govchemspider.com In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ at m/z ≈ 370.4. Common fragmentation pathways may include the loss of an oxygen atom (to m/z ≈ 354.4) or cleavage of the C-N bonds, leading to fragments corresponding to the loss of octyl or dioctyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of amine oxides by GC-MS is challenging. These compounds have low volatility and tend to decompose at the high temperatures used in the GC injector, often undergoing a Cope elimination reaction to yield an alkene and a hydroxylamine. nih.govalfa-chemistry.com For this reason, analysis often involves a chemical reduction of the N-oxide back to the more thermally stable tertiary amine (trioctylamine) before injection. nih.gov Derivatization is another common strategy for analyzing long-chain amines and related compounds to improve their chromatographic behavior. h-brs.denih.gov

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction and crystallography are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Key Research Findings:

As a waxy, low-melting solid, obtaining a single crystal of this compound suitable for single-crystal XRD can be difficult. However, powder X-ray diffraction (PXRD) can be used to analyze the solid-state packing and identify crystalline phases.

While no crystal structure for this compound is publicly available, studies on closely related amphiphilic amine oxides show they can form complex layered or micellar structures in the solid state.

Research on the parent amine, trioctylamine, mixed with carboxylic acids has utilized X-ray scattering to reveal the formation of nanoscale structures and local ordering in the liquid state, indicating a strong tendency for these long-chain molecules to self-assemble. researchgate.net This suggests that this compound would exhibit similar or even more pronounced self-assembly behavior due to the highly polar N-O head group.

Microscopic and Scattering Techniques

While spectroscopy provides molecular-level information, microscopic and scattering techniques are used to investigate the supramolecular assembly and nanoscale organization of this compound, particularly in solution or in formulated systems. As an amphiphilic molecule, it is expected to form aggregates like micelles or vesicles in aqueous environments.

Key Research Findings:

Small-Angle X-ray Scattering (SAXS): SAXS is an ideal technique for characterizing the size, shape, and arrangement of nanoscale structures, such as micelles, in solution. malvernpanalytical.comupenn.edu For this compound, SAXS could be used to determine the aggregation number, micelle shape (e.g., spherical, cylindrical), and inter-micellar spacing as a function of concentration and temperature. Studies on similar long-chain amine systems demonstrate the power of SAXS in revealing emergent nanoscale liquid structures. researchgate.net

Small-Angle Neutron Scattering (SANS): SANS provides similar information to SAXS but is particularly powerful for studying systems containing hydrogen, such as surfactants in water. acs.org By selectively replacing hydrogen with deuterium (contrast variation) in either the solvent or the amphiphile, specific parts of the structure, like the hydrophobic core or the hydrated polar shell of a micelle, can be highlighted. royalsocietypublishing.orgnih.gov This would allow for a detailed analysis of the hydration and structure of this compound aggregates.

Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), often used in conjunction with cryogenic methods (cryo-TEM, cryo-SEM), could be used to directly visualize the morphology of larger aggregates formed by this compound, such as vesicles or other self-assembled structures.

Table of Mentioned Compounds

| Compound Name | Formula | Role in Article |

|---|---|---|

| This compound | C₂₄H₅₁NO | Main subject of the article |

| Trioctylamine | C₂₄H₅₁N | Parent amine, precursor |

| Nitric Acid | HNO₃ | Mentioned in a study with trioctylamine |

| Trioctylammonium nitrate (B79036) | C₂₄H₅₂NO₃ | Product of reaction between trioctylamine and nitric acid |

| Trimethylamine N-oxide | C₃H₉NO | Structurally related compound, used for illustrative examples |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology and structure of materials at the nanoscale. While direct imaging of individual this compound molecules is not the primary application of these techniques, they are instrumental in characterizing systems where this compound plays a key role, such as in the formation of nanoparticles and reverse micelles.

In the synthesis of nanoparticles, this compound can act as a capping agent or a component of the reaction medium. TEM and SEM are employed to determine the size, shape, and aggregation state of the resulting nanoparticles. For instance, in the formation of metal oxide nanoparticles, TEM can reveal the crystal structure and morphology of the particles, providing insights into how this compound influences their growth and stability.

Reverse micelles, which are nanoscale water droplets dispersed in an oil phase and stabilized by a surfactant like this compound, are also studied using these microscopy techniques. Although challenging due to the dynamic and liquid nature of these systems, cryogenic TEM (cryo-TEM) can be used to visualize the size and shape of the reverse micelles, offering a glimpse into the self-assembly behavior of this compound in non-polar solvents.

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS)

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are non-invasive techniques used to determine the size distribution of particles in a solution and their molecular weight, respectively. These methods are particularly useful for studying the aggregation behavior of this compound in various solvents.

Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. From these fluctuations, the diffusion coefficient of the particles can be calculated, which in turn is used to determine their hydrodynamic radius via the Stokes-Einstein equation. DLS is a valuable tool for investigating the formation and size of this compound aggregates or micelles in solution. The technique can provide information on the critical micelle concentration (CMC) and the effect of parameters such as temperature, concentration, and solvent polarity on the size of the aggregates.

Static Light Scattering (SLS) , on the other hand, measures the time-averaged intensity of scattered light as a function of the scattering angle. This information can be used to determine the weight-average molecular weight of the scattering particles. For this compound, SLS can be employed to determine the aggregation number of its micelles, which is the average number of molecules in a single micelle. By combining DLS and SLS data, a more complete picture of the size, shape, and molecular weight of this compound aggregates can be obtained.

Tensiometry for Surface Activity Assessment

Tensiometry is a key technique for characterizing the surface activity of surfactants like this compound. It involves the measurement of surface tension at the air-water interface or interfacial tension at a liquid-liquid interface. These measurements provide valuable information about the efficiency and effectiveness of a surfactant in reducing surface energy.

By systematically measuring the surface tension of solutions with increasing concentrations of this compound, a characteristic curve is obtained. The point at which the surface tension ceases to decrease significantly with increasing concentration corresponds to the critical micelle concentration (CMC) . At the CMC, the interface is saturated with surfactant molecules, and any additional molecules self-assemble into micelles in the bulk of the solution. The CMC is a fundamental parameter that quantifies the efficiency of a surfactant.

The surface tension value at the CMC indicates the maximum reduction in surface tension that the surfactant can achieve, which is a measure of its effectiveness. Tensiometry can also be used to study the influence of various factors, such as temperature, pH, and the presence of electrolytes, on the surface activity and micellization behavior of this compound.

Calorimetric and Related Thermodynamic Measurements

Calorimetric techniques are essential for directly measuring the heat changes associated with chemical and physical processes, providing fundamental thermodynamic data on the interactions of this compound.

Isothermal Titration Calorimetry (ITC) for Interaction Enthalpies and Entropies

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of intermolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

In the context of this compound research, ITC is employed to study its complexation with various guest molecules. For example, the complex formation of this compound (TOAO) with phenol (B47542) (PhOH) has been investigated using ITC. researchgate.net The measurements revealed a strong 1:1 complex formation. researchgate.net The thermodynamic parameters for this interaction in different solvents were determined, providing insights into the nature of the binding forces and the influence of the solvent on the complexation process. researchgate.net

| Solvent | Binding Constant (K) (M-1) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) | Stoichiometry (N) |

|---|---|---|---|---|

| Benzene (B151609) | (5.7 ± 0.3) x 104 | -44.1 ± 0.3 | -55 | 1.02 ± 0.01 |

| Toluene (B28343) | (3.7 ± 0.2) x 104 | -45.3 ± 0.4 | -62 | 1.03 ± 0.01 |

| Mesitylene | (1.7 ± 0.1) x 104 | -46.8 ± 0.6 | -73 | 1.02 ± 0.01 |

| Water-saturated Toluene | (5.8 ± 0.3) x 103 | -34.9 ± 0.6 | -46 | 1.00 ± 0.01 |

ITC data for the complexation of this compound with Phenol at 298.15 K. researchgate.net

Extraction Isotherms and Loading Radiodata for Distribution Ratios

The application of this compound as an extractant in solvent extraction processes is evaluated through the determination of extraction isotherms and the use of radiotracer techniques to measure distribution ratios. These methods provide quantitative data on the efficiency and mechanism of extraction.

An extraction isotherm is a plot of the concentration of a solute in the organic phase versus its concentration in the aqueous phase at equilibrium and at a constant temperature. The shape of the isotherm provides information about the extraction mechanism. For instance, in the extraction of Uranium(VI) from nitric acid solutions by this compound, the extraction isotherm can be used to determine the loading capacity of the organic phase, which is the maximum amount of metal that can be extracted. tandfonline.com

Loading radiodata involves using a radioactive isotope of the element being extracted to accurately measure its concentration in both the aqueous and organic phases at equilibrium. The distribution ratio (D) is then calculated as the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase. By studying the dependence of the distribution ratio on various parameters, such as the concentration of the extractant, the acidity of the aqueous phase, and the presence of other ions, the stoichiometry of the extracted species and the equilibrium constant for the extraction reaction can be determined. For the extraction of Uranium(VI) by this compound, log-log plots of the distribution ratio versus the extractant concentration have been used to elucidate the extraction mechanism. tandfonline.com

| Organic Diluent | Distribution Coefficient of Uranium(VI) with 0.1 M this compound |

|---|---|

| Benzene | 15.8 |

| Toluene | 12.5 |

| Xylene | 10.0 |

| Carbon tetrachloride | 8.9 |

| Chloroform | 2.0 |

Distribution coefficients of Uranium(VI) from 0.1 M HNO₃ with 0.1 M this compound in various diluents. tandfonline.com

Theoretical and Quantum Chemical Approaches

Theoretical and quantum chemical calculations provide a molecular-level understanding of the structure, bonding, and reactivity of this compound, complementing experimental findings. These computational methods can be used to predict various properties and to elucidate reaction mechanisms.